molecular formula C14H12O3 B3054196 2,8-Dimethoxydibenzofuran CAS No. 58841-71-7

2,8-Dimethoxydibenzofuran

Cat. No.: B3054196
CAS No.: 58841-71-7
M. Wt: 228.24 g/mol
InChI Key: YQDFIFFQSXMDIJ-UHFFFAOYSA-N
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Description

2,8-Dimethoxydibenzofuran is an organic compound with the molecular formula C14H12O3 It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxydibenzofuran typically involves the cyclization of diarylether derivatives. One common method is the oxidative coupling of 2,8-dimethoxyphenol with a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of 2,8-dimethoxyphenyl ether derivatives using palladium-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethoxydibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2,8-Dimethoxydibenzofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular enzymes, and modulate signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Hydroxy-4,5-dimethoxydibenzofuran
  • 2-Hydroxy-4-methoxydibenzofuran
  • Dibenzofuran

Comparison: 2,8-Dimethoxydibenzofuran is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,8-dimethoxydibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)17-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDFIFFQSXMDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332494
Record name 2,8-Dimethoxydibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58841-71-7
Record name 2,8-Dimethoxydibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-DIMETHOXYDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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